molecular formula C9H9BF3KO2 B6343792 Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide CAS No. 2648232-87-3

Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide

Cat. No.: B6343792
CAS No.: 2648232-87-3
M. Wt: 256.07 g/mol
InChI Key: IFHQAZJEMUIUEO-UHFFFAOYSA-N
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Description

Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide is a chemical compound with the molecular formula C9H9BF3KO2. It is known for its unique structure, which includes a trifluoroborate group attached to a methoxycarbonyl-substituted methylphenyl ring. This compound is utilized in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide typically involves the reaction of 5-(methoxycarbonyl)-2-methylphenylboronic acid with potassium fluoride and a trifluoroborate source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

5-(methoxycarbonyl)-2-methylphenylboronic acid+KF+trifluoroborate sourcePotassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide\text{5-(methoxycarbonyl)-2-methylphenylboronic acid} + \text{KF} + \text{trifluoroborate source} \rightarrow \text{this compound} 5-(methoxycarbonyl)-2-methylphenylboronic acid+KF+trifluoroborate source→Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent like tetrahydrofuran (THF) or toluene.

Major Products

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl group from the boranuide with another aryl or vinyl group.

Scientific Research Applications

Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials.

    Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often explored for their potential in drug discovery and development.

    Industry: It is used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 4-carboxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide is unique due to the presence of both a methoxycarbonyl group and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these functional groups are beneficial.

Properties

IUPAC Name

potassium;trifluoro-(5-methoxycarbonyl-2-methylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3O2.K/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHQAZJEMUIUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)C(=O)OC)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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